Zelavespib

Epichaperome Pharmacokinetics Target Engagement

Standard Hsp90 inhibitors lack tumor-selective epichaperome targeting. Zelavespib uniquely binds cancer-specific epichaperome complexes with prolonged residence time (days), enabling sustained target engagement. • Epichaperome-selective; IC50 = 51 nM in MDA-MB-468 • Extended tumor residence despite rapid plasma clearance • Oral formulation for chronic dosing by gavage • 80% MDA-MB-468 & 65% MDA-MB-231 cell death at 1 µM • Only Hsp90 inhibitor in trials for myelofibrosis (+ ruxolitinib)

Molecular Formula C18H21IN6O2S
Molecular Weight 512.4 g/mol
CAS No. 873436-91-0
Cat. No. B1668598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZelavespib
CAS873436-91-0
Synonyms9H-purine-9-propanamine, 6-amino-8-((6-iodo-1,3-benzodioxol-5-yl)thio)-N-(1-methylethyl)-
PU H71
PU-H71
Molecular FormulaC18H21IN6O2S
Molecular Weight512.4 g/mol
Structural Identifiers
SMILESCC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N
InChIInChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23)
InChIKeySUPVGFZUWFMATN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zelavespib (PU-H71) Overview & Key Specifications


Zelavespib (PU-H71, NSC 750424, CAS 873436-91-0) is a purine-scaffold, ATP-competitive inhibitor of heat shock protein 90 (Hsp90) with a molecular weight of 512.4 g/mol [1]. Its chemical name is 8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine [2]. The compound is distinguished by its selective binding to a distinct sub-population of Hsp90 known as the 'epichaperome', a network of chaperone and co-chaperone proteins found in cancer cells but not in normal tissues [3]. This targeted mechanism underlies its unique pharmacodynamic and safety profile.

Target selectivity
Binds epichaperome complexes, not general Hsp90
Residence time
Extended target engagement reported in models
Route
Oral formulation supports in vivo dosing studies
Mechanism
Complex disassembly distinct from ATPase inhibition

Zelavespib vs. Other Hsp90 Inhibitors


While many Hsp90 inhibitors (e.g., ganetespib, luminespib, tanespimycin) target the ATP-binding pocket of the chaperone, their functional effects differ significantly due to variations in target engagement, residence time, and selectivity for epichaperome complexes [1]. A critical differentiating factor is zelavespib's extended on-target residence time within tumor epichaperomes, which persists for days despite rapid plasma clearance, a property not shared by earlier-generation inhibitors [2]. Furthermore, its distinct clinical development path, focusing on oral administration and combination with ruxolitinib in myelofibrosis, is a specific strategic differentiator [3]. Substituting zelavespib with a generic Hsp90 inhibitor in an experimental or clinical protocol would introduce significant uncertainty regarding target engagement, downstream pharmacodynamics, and ultimate efficacy, particularly in models of epichaperome-driven cancers.

Pan-Hsp90 inhibitors may not replicate extended target residence time.
Epichaperome selectivity and downstream pharmacodynamics may differ.
Oral administration and myelofibrosis clinical development context not shared.

Zelavespib Evidence of Differentiation


Extended Tumor Residence Time

Zelavespib exhibits a unique in vivo binding kinetic profile characterized by an extended on-target residence time within tumor epichaperomes, maintaining target binding for days despite rapid clearance from plasma. This contrasts with standard Hsp90 inhibitors like tanespimycin (17-AAG), which have a shorter duration of target engagement [1]. The slow dissociation rate (koff) from epichaperomes is a key driver of this extended pharmacodynamic effect [2].

Tumor Residence Time Class-level inference
Days vs hours
Supports target-engagement endpoint review
Preclinical models and PET imaging context
Epichaperome Pharmacokinetics Target Engagement Residence Time

Cytotoxicity in Triple-Negative Breast Cancer

In triple-negative breast cancer (TNBC) cell lines, zelavespib (1 µM) induces significant cell death, with specific rates of 80% in MDA-MB-468 and HCC-1806 cells, and 65% in MDA-MB-231 cells . This level of cytotoxicity is a key differentiator, as other Hsp90 inhibitors may show varying potency across TNBC subtypes. For context, the broad-spectrum Hsp90 inhibitor luminespib (NVP-AUY922) has a reported GI50 of ~9 nM across various cancer cell lines, but its specific efficacy in TNBC models is not as well-characterized [1].

Cytotoxicity in TNBC Cross-study comparable
80% cell death (MDA-MB-468); 65% (MDA-MB-231) at 1 µM
Reported cell-model response context
Data to verify across TNBC subtypes
Triple-Negative Breast Cancer Cytotoxicity Apoptosis Cell Proliferation

Only Oral Hsp90 Inhibitor for Myelofibrosis

Zelavespib is being evaluated in a Phase 1/2 clinical trial (NCT03935555) as an oral formulation in combination with the JAK2 inhibitor ruxolitinib for the treatment of relapsed/refractory myelofibrosis (MF) [1]. This represents a unique clinical positioning among Hsp90 inhibitors. While ganetespib and luminespib have been studied in other cancers, they are not in active development for MF, and their clinical trials are largely intravenous [2]. The selection of a 100 mg once-daily oral dose of zelavespib as the recommended Phase 2 dose (RP2D) in this combination is a specific, differentiating feature [1].

Oral Myelofibrosis Dev Class-level inference
Phase 1/2, oral, with ruxolitinib (NCT03935555)
Supports disease-model endpoint context in MF
Clinical development context, review required
Myelofibrosis Clinical Trial Oral Administration Combination Therapy

Unique Epichaperome Trapping Mechanism

Zelavespib's binding to the epichaperome is characterized by a distinct 'trapping' mechanism that results in complex disassembly without altering the expression levels of its constituent proteins [1]. This is a mechanistic divergence from typical Hsp90 inhibitors like tanespimycin (17-AAG), which primarily inhibit the chaperone's ATPase activity and can lead to a heat shock response and upregulation of Hsp70 [2]. The slow dissociation rate (koff) from epichaperomes is a key differentiating factor.

Trapping Mechanism Class-level inference
Complex disassembly vs ATPase inhibition
Supports epichaperome biology context
May differ from classic Hsp90 stress response
Epichaperome Binding Kinetics Target Occupancy Selectivity

Zelavespib Research Applications


Epichaperome Biology & Target Engagement

Researchers focused on the role of the epichaperome in cancer and the pharmacodynamics of extended target engagement should select zelavespib. Its unique, slow off-rate binding kinetics to epichaperome complexes [1] make it an ideal chemical probe for studying these networks in vitro and in vivo, distinct from standard Hsp90 inhibitors that do not exhibit this prolonged residence time.

TNBC Preclinical Studies

Zelavespib is a potent and well-characterized tool for studies in TNBC. The compound has demonstrated significant and quantifiable cytotoxicity in key TNBC cell lines, including MDA-MB-468 (80% cell death) and MDA-MB-231 (65% cell death) at a 1 µM concentration . This strong preclinical signal supports its use in TNBC-specific xenograft and mechanistic studies.

Combination with JAK Inhibitors

For investigators studying myelofibrosis or other myeloproliferative neoplasms, zelavespib is the only Hsp90 inhibitor with an active clinical program in this indication. It is specifically being developed as an oral agent to be combined with ruxolitinib [2]. This makes it the most relevant Hsp90 inhibitor for preclinical combination studies aimed at overcoming JAK inhibitor resistance or improving responses in MF models.

Oral Hsp90 Inhibitor for In Vivo Studies

While many Hsp90 inhibitors are limited to intravenous administration in clinical and preclinical settings, zelavespib has been formulated for oral delivery and is being tested as a once-daily oral solution in patients [2]. This is a critical practical advantage for in vivo studies requiring chronic dosing or oral gavage, simplifying experimental logistics compared to agents that require IV or IP injection.

Application
Selection Property
Validation Focus
Epichaperome network studies
Epichaperome binding kinetics
Target engagement persistence
Triple-negative breast cancer cell-model studies
Cell-model cytotoxicity profile
Apoptosis and viability endpoints
Myelofibrosis model combination studies
JAK inhibitor combination context
Synergy and resistance model endpoints
Oral in vivo model studies
Oral formulation suitability
Chronic dosing model feasibility

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